4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzamide core substituted with a benzo[d]thiazol-2-yl group, azepane sulfonyl moiety, and a diethylaminoethyl side chain. The compound’s design integrates multiple pharmacophoric elements:
- Benzo[d]thiazole: A heterocyclic scaffold known for its role in modulating kinase inhibition and antimicrobial activity.
- Azepane sulfonyl group: A seven-membered ring sulfonamide, which may enhance solubility and binding affinity to biological targets.
- Diethylaminoethyl chain: A tertiary amine side chain that could influence pharmacokinetics (e.g., solubility, membrane permeability) and receptor interactions.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O5S2.ClH/c1-5-30(6-2)19-20-32(28-29-25-23(36-3)15-16-24(37-4)26(25)38-28)27(33)21-11-13-22(14-12-21)39(34,35)31-17-9-7-8-10-18-31;/h11-16H,5-10,17-20H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNEWNLLZLYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, receptor binding affinities, and potential therapeutic applications derived from recent studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H34ClFN4O3S2
- Molecular Weight : Approximately 569.15 g/mol
- CAS Number : 1321738-79-7
The structure includes a benzamide moiety, an azepane ring, and a sulfonyl group, which contribute to its biological activity. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains. The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| Benzothiazole Derivative | Staphylococcus aureus | 14 | 64 |
| Benzothiazole Derivative | Bacillus subtilis | 16 | 32 |
| Benzothiazole Derivative | Candida albicans | 15 | 64 |
These results suggest that the presence of the benzothiazole structure may enhance antibacterial efficacy, particularly against Gram-positive bacteria .
Receptor Binding Affinity
Research on similar compounds has highlighted their binding affinities to various receptors. For example, a study on related benzamide derivatives demonstrated high affinities for dopamine D4 receptors, with IC50 values as low as 0.057 nM. Such affinities indicate potential applications in treating neurological disorders .
Case Studies
-
Antibacterial Activity Assessment :
A study conducted on a related compound demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria. The findings showed that while the compound was effective against S. aureus and B. subtilis, it exhibited limited activity against E. coli and Pseudomonas aeruginosa. The results are summarized in the following table:These findings highlight the compound's potential as an antimicrobial agent .Organism Inhibition Zone (mm) MIC (µg/mL) E. coli 8 1024 Pseudomonas aeruginosa 8 1024 Staphylococcus aureus 14 64 Bacillus subtilis 16 32 Candida albicans 15 64 -
Fluorescent Sensor Application :
Similar compounds have been explored for their use as fluorescent sensors for metal ion detection, indicating a broader application spectrum beyond traditional antimicrobial uses. These studies suggest that modifications in the structure can lead to enhanced sensitivity and specificity for detecting ions like Al³⁺ and Zn²⁺.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include sulfonamide- and heterocycle-containing derivatives, such as those reported in (compounds 4–15 ). Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocycle Stability and Reactivity: The target compound’s benzo[d]thiazole core is less prone to tautomerism compared to the 1,2,4-triazole derivatives in , which exist in equilibrium between thiol and thione forms. This difference may impact metabolic stability and target engagement .
Sulfonamide Group Effects :
- The azepane sulfonyl group in the target compound introduces a bulky, flexible seven-membered ring, which may improve solubility and reduce crystallinity compared to the rigid phenylsulfonyl groups in compounds.
Side Chain Influence: The diethylaminoethyl chain in the target compound likely enhances basicity and solubility in physiological environments, contrasting with the neutral S-alkylated ketones in derivatives.
Research Findings and Limitations
- Spectroscopic Confirmation : emphasizes IR and NMR for verifying tautomeric states and functional groups (e.g., absence of νS–H confirms thione form in triazoles). Similar rigorous characterization would be required for the target compound .
- Biological Data Gap: No activity data are provided for the target compound, whereas compounds are implied to be bioactive (e.g., antimicrobial or kinase inhibitors). Further studies are needed to compare pharmacological profiles.
Preparation Methods
Cyclization of Thioamides
Thioamide derivatives, prepared from protected amino acids, undergo cyclization to form the thiazole ring. For example, calcium carbonate-mediated cyclization of thioamides derived from (S)-amino acids yields enantiomerically enriched thiazoles. However, partial racemization may occur, necessitating optical rotation analysis for quality control.
Hantzsch Thiazole Synthesis
The Hantzsch method involves reacting α-halo ketones with thioureas. For 4,7-dimethoxy substitution, 4,7-dimethoxy-2-nitrobenzenethiol is treated with bromoacetone under basic conditions, followed by nitro group reduction to yield the 2-aminothiazole. Typical conditions include ethanol reflux (12–24 h) with yields of 65–80%.
Table 1: Comparison of Thiazole Ring Formation Methods
Preparation of 4-(Azepan-1-ylsulfonyl)benzoic Acid
The azepane sulfonyl group is introduced via sulfonation of benzoic acid derivatives:
Sulfonation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is diazotized using NaNO₂/HCl at 0–5°C, followed by reaction with azepane-1-sulfonyl chloride. The intermediate is hydrolyzed to yield 4-(azepan-1-ylsulfonyl)benzoic acid. Optimal conditions use DCM as the solvent and triethylamine as a base, achieving yields of 70–85%.
Key Reaction:
$$
\text{C}7\text{H}7\text{NO}2 + \text{C}6\text{H}{11}\text{NSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{13}\text{H}{17}\text{NO}4\text{S} + \text{HCl}
$$
Formation of the Benzamide Backbone
The benzamide linkage is constructed via coupling reactions:
Activation of Carboxylic Acid
4-(Azepan-1-ylsulfonyl)benzoic acid is activated using EDCl/HOBt in DMF, forming an active ester intermediate. This step ensures efficient amide bond formation with the amine component.
Coupling with 4,7-Dimethoxybenzo[d]thiazol-2-amine
The activated acid reacts with 4,7-dimethoxybenzo[d]thiazol-2-amine in the presence of DIPEA. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion within 4–6 h at room temperature.
Introduction of the Diethylaminoethyl Side Chain
The N-(2-(diethylamino)ethyl) group is introduced through alkylation or reductive amination:
Alkylation of Primary Amine
2-(Diethylamino)ethylamine is prepared via Gabriel synthesis, followed by alkylation with ethyl bromide. The free amine is then coupled to the benzamide intermediate using EDCl/HOBt.
Table 2: Amine Coupling Conditions
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 75–80 |
| DCC/DMAP | CH₂Cl₂ | 0–5°C | 65–70 |
Final Coupling and Hydrochloride Salt Formation
Final Assembly
The diethylaminoethylamine-modified intermediate undergoes a second coupling with the benzamide-thiazole derivative. Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) ensure high yields (80–85%).
Hydrochloride Salt Precipitation
The free base is treated with HCl gas in anhydrous ethanol, followed by precipitation with diethyl ether. Recrystallization from ethanol/ether yields the hydrochloride salt with >99% purity.
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Introducing the azepane-1-sulfonyl group via reaction with sulfonyl chlorides in solvents like dichloromethane or dimethylformamide (DMF) under controlled pH and temperature (40–60°C) .
- Amide coupling : Reacting the benzothiazol-2-amine derivative with activated benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the N-substituted benzamide core .
- Purification : Techniques such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are used to isolate the final product .
Optimization : Reaction yields are maximized by adjusting temperature (e.g., reflux for 4–6 hours), solvent polarity, and catalyst selection (e.g., DMAP for acylation) .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify functional groups (e.g., diethylamino protons at δ 1.0–1.5 ppm, benzothiazole aromatic signals) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 columns) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion matching theoretical values) .
Advanced: How can reaction conditions be systematically optimized using Design of Experiments (DoE)?
- Factor screening : Use fractional factorial designs to test variables like temperature (40–80°C), solvent (DMF vs. dichloromethane), and catalyst loading .
- Response surface methodology (RSM) : Model interactions between pH and reaction time to maximize yield. For example, a central composite design revealed optimal yields at pH 7.5 and 12-hour reaction time .
- Statistical validation : ANOVA analysis identifies significant factors (e.g., solvent choice contributes 60% to yield variance) .
Advanced: How to resolve spectral data contradictions (e.g., unexpected NMR splitting or MS adducts)?
- Cross-validation : Compare NMR data with analogous compounds (e.g., diethylaminoethyl signals in vs. dimethylamino derivatives in ).
- Isotopic labeling : Use N-labeled amines to distinguish overlapping peaks in complex benzothiazole regions .
- Tandem MS/MS : Fragment unexpected adducts (e.g., sodium or potassium adducts) to confirm the molecular ion .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize derivatives with altered sulfonyl groups (e.g., morpholinosulfonyl in vs. piperidinylsulfonyl in ) and assess bioactivity shifts.
- Functional group deletion : Remove the dimethoxybenzothiazole moiety to evaluate its role in target binding (e.g., via IC comparisons in enzyme assays) .
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity with inhibitory potency .
Basic: Which functional groups are critical for biological activity?
- Benzothiazole moiety : Essential for π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
- Sulfonamide group : Enhances solubility and hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase inhibition) .
- Diethylaminoethyl side chain : Facilitates cell membrane penetration via protonation at physiological pH .
Advanced: How to assess target interactions using in vitro and in silico methods?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes (e.g., = 120 nM for a kinase target) .
- Molecular Dynamics Simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS software) to identify key binding residues .
- Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays .
Advanced: How to address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug strategies : Synthesize phosphate or acetylated derivatives for improved aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability in cell-based assays .
Basic: What are common synthetic impurities, and how are they identified?
- Unreacted intermediates : Detect residual benzothiazol-2-amine via TLC (R = 0.3 in ethyl acetate) .
- Hydrolysis byproducts : Monitor for free sulfonic acid (δ 10–12 ppm in H NMR) due to acidic conditions .
- Oxidation products : Identify sulfone derivatives via HPLC retention time shifts .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
- Metabolic stability : Introduce fluorine substituents on the benzamide ring to block CYP450-mediated oxidation .
- Plasma protein binding reduction : Replace diethylaminoethyl with polar groups (e.g., morpholinylethyl) to decrease albumin affinity .
- Tissue penetration : Synthesize radiolabeled analogs (e.g., C-labeled) for biodistribution studies in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
